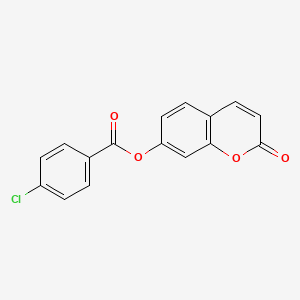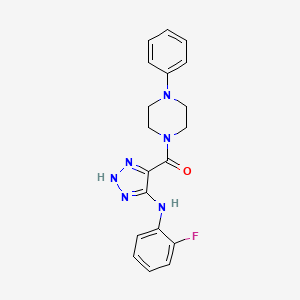
(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a fluorophenyl group, a triazole ring, and a phenylpiperazine group. These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The presence of nitrogen in the triazole ring and piperazine group can participate in hydrogen bonding, which can influence its interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amino group in the fluorophenyl part could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its lipophilicity, influencing its pharmacokinetic properties .Aplicaciones Científicas De Investigación
Antibacterial Activity
A novel series of triazole analogues of piperazine, which include compounds structurally related to "(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone," were synthesized and evaluated for antibacterial activity. Compounds with specific substituents showed significant inhibition of bacterial growth, suggesting potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Acetylcholinesterase Inhibition
Research on arylisoxazole-phenylpiperazines, closely related to the compound , revealed that some derivatives are potent acetylcholinesterase inhibitors. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's (Saeedi et al., 2019).
Anticonvulsant Agents
A series of triazine derivatives demonstrated significant anticonvulsant activity in preclinical models. These findings suggest the potential for the development of new therapeutic agents for epilepsy and related conditions (Malik & Khan, 2014).
Antitumor Activity
The synthesis and biological evaluation of related compounds have shown distinct inhibition of cancer cell proliferation. This highlights the potential application of these compounds in cancer therapy (Tang & Fu, 2018).
Antifungal Activity
Novel derivatives have been synthesized and shown to possess promising antifungal activity. This suggests their potential utility in developing new antifungal agents (Lv et al., 2013).
Anti-inflammatory Activity
Compounds derived from gallic acid, exhibiting a pyrazole structure similar to the compound of interest, have demonstrated significant anti-inflammatory activity in vivo. This indicates potential applications in treating inflammation-related disorders (Arunkumar et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[5-(2-fluoroanilino)-2H-triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-15-8-4-5-9-16(15)21-18-17(22-24-23-18)19(27)26-12-10-25(11-13-26)14-6-2-1-3-7-14/h1-9H,10-13H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQCCTWSDYCYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNN=C3NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)quinazolin-4(3H)-one](/img/structure/B2659697.png)
![sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate](/img/structure/B2659699.png)

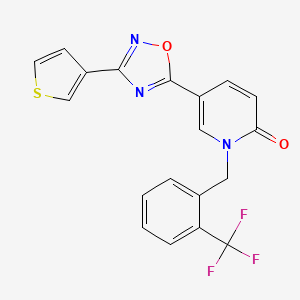
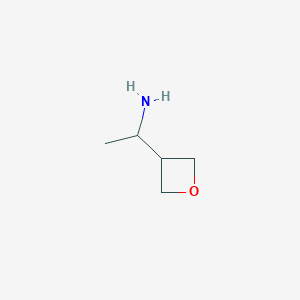
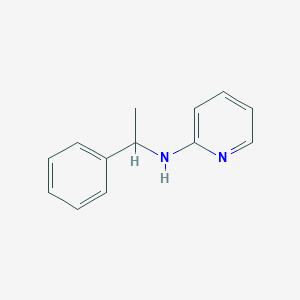
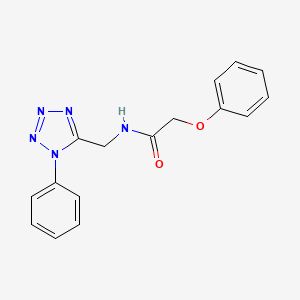

![[2-[[3-Ethoxycarbonyl-4-(furan-2-yl)thiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2659708.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2659709.png)
![5-(4-Methoxypyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2659710.png)
![2-(furan-2-ylmethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2659713.png)
![1-Spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylprop-2-en-1-one](/img/structure/B2659716.png)
